Morpholine, 4,4'-thiobis-
Description
Contextualization within Organosulfur and Heterocyclic Chemistry
Morpholine (B109124), 4,4'-thiobis- is firmly rooted in the fields of heterocyclic and organosulfur chemistry. Heterocyclic compounds are defined as cyclic organic molecules containing at least one atom other than carbon within their ring structure. researchgate.netmsu.edunumberanalytics.com Morpholine, 4,4'-thiobis- contains two such rings—the morpholine moieties. The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, specifically classified as a tetrahydro-1,4-oxazine. msu.edubritannica.com
The presence of the sulfur atom, which acts as a bridge between the two nitrogen atoms of the morpholine rings, places the compound into the broad category of organosulfur compounds. This thioether linkage is a key functional group that significantly influences the molecule's chemical properties and reactivity. The combination of the morpholine units, which are known for applications as solvents and corrosion inhibitors, with a sulfur linkage creates a structure with potential for diverse chemical behavior. britannica.com
Academic Significance of Bis-heterocyclic Sulfur Compounds
Bis-heterocyclic compounds, which are molecules containing two heterocyclic rings, represent a significant and dynamic area of modern chemical research. researchgate.net Their academic importance stems from their presence in numerous natural and synthetic compounds that exhibit a wide array of biological activities and unique physicochemical properties. researchgate.netmdpi.com Consequently, they are major pillars in medicinal chemistry and materials science. researchgate.netnumberanalytics.com
The incorporation of a sulfur atom to link or be part of these heterocyclic systems often imparts valuable characteristics. Sulfur-containing bis-heterocyclic compounds have been investigated for a range of biological applications, including potential anticancer, antioxidant, antifungal, and anti-inflammatory activities. researchgate.netnih.govd-nb.info The synthesis of novel bis-heterocyclic sulfur compounds is a continuous focus for researchers aiming to develop new therapeutic agents and functional materials. mdpi.comnih.govd-nb.info The structural motif of two heterocyclic units joined by a sulfur-containing linker is a versatile scaffold for designing molecules with specific biological targets or material properties. mdpi.com
Overview of Research Trajectories for Morpholine, 4,4'-thiobis- and Related Structures
Research involving Morpholine, 4,4'-thiobis- and its structurally related analogs has primarily been directed toward applications in materials science, particularly within the rubber and polymer industries. The most extensively studied related compounds are those with polysulfide linkages, such as Morpholine, 4,4'-dithiobis- (also known as 4,4'-Dithiodimorpholine or DTDM) and N,N'-tetrathiodimorpholine. atamanchemicals.comlookchem.comgoogle.com
These related structures, specifically the dithio and tetrathio derivatives, are well-established as effective sulfur donors and vulcanization accelerators. atamanchemicals.comgoogle.com In the production of natural and synthetic rubbers, they facilitate the formation of sulfur cross-links between polymer chains, a process that enhances critical mechanical properties like elasticity, durability, and thermal stability. atamanchemicals.com
While the direct research focus on the monosulfide compound, Morpholine, 4,4'-thiobis-, is less documented in comparison to its polysulfide counterparts, its investigation falls within the broader exploration of sulfur-linked heterocyclic compounds. The general research trajectory for this class of molecules involves synthesizing novel derivatives and exploring their potential as building blocks for new materials or as biologically active agents, leveraging the unique properties conferred by the sulfur-heterocycle combination. mdpi.comnih.gov
Data Tables
Table 1: Physicochemical Properties of Morpholine, 4,4'-thiobis-
| Property | Value | Source |
|---|---|---|
| CAS Number | 5038-11-9 | guidechem.comguidechem.com |
| Molecular Formula | C8H16N2O2S | guidechem.comguidechem.com |
| Molecular Weight | 204.29 g/mol | guidechem.comguidechem.com |
| Predicted Density | 1.3±0.1 g/cm³ | guidechem.com |
| Predicted Boiling Point | 325.4±52.0 °C at 760 mmHg | guidechem.com |
| Predicted Flash Point | 150.6±30.7 °C | guidechem.com |
| Topological Polar Surface Area | 50.2 Ų | guidechem.com |
| Rotatable Bond Count | 2 | guidechem.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 4,4'-Dithiodimorpholine |
| bis(4-morpholinyl) sulfide |
| Morpholine |
| Morpholine, 4,4'-dithiobis- |
| Morpholine, 4,4'-thiobis- |
| N,N'-tetrathiodimorpholine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5038-11-9 |
|---|---|
Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfanylmorpholine |
InChI |
InChI=1S/C8H16N2O2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H2 |
InChI Key |
QLSLFFFIHPBPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SN2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Morpholine, 4,4 Thiobis
Direct Synthesis Routes to Morpholine (B109124), 4,4'-thiobis-
The direct synthesis of Morpholine, 4,4'-thiobis-, also known as N,N'-thiodimorpholine, is efficiently achieved through the reaction of morpholine with specific sulfur halides.
Synthesis from Morpholine and Sulfur Halides
The reaction between morpholine and sulfur dichloride (SCl₂) is a primary method for preparing Morpholine, 4,4'-thiobis-. google.com This process involves the controlled addition of a sulfur halide to morpholine, typically in an inert organic solvent. To neutralize the hydrogen halide byproduct that forms during the reaction, an excess of morpholine is often used. google.com This base role of the excess morpholine is crucial, as the presence of acid can significantly reduce the yield of the desired product. google.comgoogle.com
The general reaction is as follows: 4 C₄H₉NO + SCl₂ → (C₄H₈NO)₂S + 2 C₄H₉NO·HCl
The morpholine salt that precipitates can be removed by filtration. google.com An alternative approach involves using other basic substances like sodium carbonate to neutralize the acid. google.com The choice of sulfur halide is typically sulfur chloride due to its reactivity and economic viability, though sulfur bromides can also be employed. google.com A good yield of the white crystalline product, Morpholine, 4,4'-thiobis-, which has a melting point of 124-126°C, can be obtained using this method. google.com
Related Thiobisamine and Dithiobisamine Syntheses
The synthesis of related thiobisamines and dithiobisamines, such as N,N′-Dithiobismorpholine, follows similar principles, primarily utilizing different sulfur halides or reaction conditions.
Preparation of N,N′-Thiobismorpholine and N,N′-Dithiobismorpholine
While N,N′-Thiobismorpholine is synthesized using sulfur dichloride, the corresponding disulfide, N,N′-Dithiobismorpholine (also known as 4,4'-dithiodimorpholine), is prepared by reacting morpholine with sulfur monochloride (S₂Cl₂). google.comgoogle.com This reaction produces the disulfide in excellent yields when conducted under appropriate conditions. google.com
The reaction equation is: 4 C₄H₉NO + S₂Cl₂ → (C₄H₈NO)₂S₂ + 2 C₄H₉NO·HCl
To optimize the yield of morpholine disulfide, process modifications have been developed. One such improvement involves conducting the reaction in a solvent like hexane (B92381) or heptane (B126788) with a critical amount of water (at least 5% by weight of morpholine) and an alkali metal hydroxide (B78521), such as sodium hydroxide. atamanchemicals.comgoogle.com This aqueous basic solution is added concurrently with the sulfur monochloride to maintain a controlled reaction environment and neutralize the hydrogen chloride byproduct effectively. atamanchemicals.comgoogle.com The temperature is typically kept below 10°C during the addition. atamanchemicals.com
A different approach to synthesizing N,N′-thiobisamines involves the reaction of secondary amines, like morpholine, with sulfur and iodine, which has been shown to produce good yields. lookchem.com
Table 1: Synthesis of Thio- and Dithiobismorpholine
| Product | Reactants | Key Conditions |
|---|---|---|
| Morpholine, 4,4'-thiobis- | Morpholine, Sulfur Dichloride | Inert solvent, excess morpholine or other base google.com |
| N,N'-Dithiobismorpholine | Morpholine, Sulfur Monochloride | Inert solvent, excess morpholine or concurrent addition of alkali metal hydroxide google.comgoogle.com |
Synthetic Strategies for Thiobisamine Systems via Unsaturated Compounds and Thiobisamine-SOHal2
While direct synthesis from morpholine is common, broader strategies exist for forming thiobisamine systems. The Willgerodt reaction, which involves the interaction of sulfur with morpholine, has been studied, though it typically occurs at elevated temperatures and can lead to different products like dithiooxalo-dimorpholide. uni.edu Investigations have shown that a reaction between morpholine and sulfur can occur even at room temperature, forming morpholine thiosulfate (B1220275) over time. uni.edu A more efficient synthesis of morpholine thiosulfate involves passing sulfur dioxide into a mixture of morpholine and sulfur, resulting in a 47% yield. uni.edu
The use of sulfur monochloride is also prevalent in the synthesis of various sulfur-nitrogen heterocycles from different organic substrates. researchgate.net The reaction conditions and the nature of the base used play a critical role in determining the yield and type of heterocyclic product formed. researchgate.net
Functionalization and Derivative Chemistry of Morpholine Scaffolds Leading to Sulfur-Bridged Systems
The functionalization of the morpholine ring itself allows for the creation of more complex, substituted sulfur-bridged systems.
Stereoselective Synthesis of Substituted Morpholine Derivatives
The synthesis of substituted morpholines with controlled stereochemistry is an active area of research, providing precursors for complex sulfur-containing molecules. Various methods have been developed to synthesize substituted morpholines. For instance, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can produce various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Another approach involves an iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org
Furthermore, boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield substituted morpholines. organic-chemistry.org These stereoselective methods are crucial for creating structurally defined building blocks that can subsequently be used to form complex, sulfur-bridged architectures.
Tandem and One-Pot Reaction Sequences in Morpholine Derivatization
One-pot and multi-component reactions are highly valued in organic synthesis for their efficiency, which often leads to higher product yields, reduced reaction times, and minimized waste compared to stepwise procedures. tohoku.ac.jp These strategies are particularly important in the synthesis of morpholine derivatives, which are common structural cores in a wide range of biologically and pharmacologically significant molecules. beilstein-journals.org While numerous one-pot strategies exist for synthesizing substituted morpholines from precursors like aziridines and halogenated alcohols beilstein-journals.org, or from 1,2-amino alcohols using reagents such as ethylene (B1197577) sulfate (B86663) nih.gov, specific tandem or one-pot syntheses directly yielding Morpholine, 4,4'-thiobis- are less commonly detailed.
However, a relevant one-pot synthesis has been described for the closely related disulfide compound, 4,4'-Dithiodimorpholine. chemicalbook.com This process involves adding morpholine and anhydrous trisodium (B8492382) phosphate (B84403) to a solvent oil in a reactor. chemicalbook.com While maintaining the temperature at 20°C, sulfur monochloride is slowly introduced into the mixture over approximately two hours. chemicalbook.com The reaction is then stirred for an additional 2.5 hours to reach completion, after which the product is washed with water and isolated as white needle-like crystals with a high yield and purity. chemicalbook.com This procedure exemplifies a one-pot approach to forming a morpholino-sulfur linkage, starting from simple morpholine. chemicalbook.com
Generation of Unsymmetrical Disulfides from Morpholino-Sulfur Platforms
Unsymmetrical disulfides are of great interest in drug discovery, materials science, and linker chemistry. nih.gov A significant advancement in their synthesis involves the use of a stable, bilateral disulfurating platform molecule, N-(N-morpholindithio)phthalimide. chemrxiv.orgresearchgate.net This reagent is prepared in a single step on a gram scale from readily available N,N'-dithiobis(phthalimide) and morpholine. chemrxiv.orgresearchgate.net
The utility of this platform lies in the orthogonal reactivity of its two distinct leaving groups: the morpholino group and the phthalimide (B116566) group. nih.govresearchgate.net The morpholino moiety can be selectively displaced by various carbon nucleophiles under acidic conditions, which protonate the amino group, leaving the phthalimide portion of the molecule intact. nih.govresearchgate.net This allows for the facile synthesis of a diverse range of unsymmetrical disulfides in high yields. researchgate.net The subsequent transformation of the remaining dithiophthalimide moiety can then provide access to multi-functionalized unsymmetrical disulfides. chemrxiv.org
The reaction demonstrates broad substrate scope, enabling the replacement of the morpholino group with various substituents. researchgate.net This method provides a powerful tool for structural expansion in medicinal chemistry and for efficient conjugation in linker technologies. chemrxiv.org
| Nucleophile Type | Substituent Group Introduced | Yield |
|---|---|---|
| Allyl (Csp³) | Allyl | High |
| Aryl (Csp²) | Aryl | High |
| Alkynyl (Csp) | Alkynyl | High |
Catalytic and Reagent-Mediated Synthetic Approaches
The synthesis of Morpholine, 4,4'-thiobis- and its related disulfide analogue, 4,4'-Dithiodimorpholine, is primarily achieved through reagent-mediated approaches rather than catalytic ones. These methods involve the direct reaction of morpholine with a sulfur-donating reagent.
One documented method for the synthesis of 4,4'-thiobis-morpholine involves the reaction of morpholine with bromine in a solvent like dichloromethane (B109758) (CH2Cl2). uclan.ac.uk Another approach involves reacting a secondary amine, such as morpholine, with elemental sulfur and iodine. lookchem.com
For the synthesis of the disulfide 4,4'-Dithiodimorpholine, a common industrial vulcanization accelerator, a well-defined reagent-mediated process is used. chemicalbook.comlookchem.com In this method, morpholine is reacted with disulfur (B1233692) dichloride (sulfur monochloride) in a solvent with a base, such as sodium phosphate, to control the reaction conditions and scavenge the acidic byproduct. chemicalbook.com This reaction proceeds efficiently at a controlled temperature of 20°C, yielding the product in high purity. chemicalbook.com
| Target Compound | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4,4'-thiobis-morpholine | Morpholine, Bromine | CH₂Cl₂ | - | Not Specified | uclan.ac.uk |
| 4,4'-Dithiodimorpholine | Morpholine, Disulfur dichloride, Sodium phosphate | Solvent oil | 20°C, 4.5 hours | 95.85% | chemicalbook.com |
Reaction Mechanisms and Reactivity Studies of Morpholine, 4,4 Thiobis and Analogues
Electrophilic Sulfenylation Reactions
Electrophilic sulfenylation reactions are a key feature of the reactivity of Morpholine (B109124), 4,4'-thiobis-. These reactions involve the transfer of a sulfenyl group (RS) to a nucleophile.
The addition of sulfenyl derivatives to alkenes is a well-established method for the formation of C-S bonds. In the case of Morpholine, 4,4'-thiobis-, the sulfur atom acts as an electrophile. The high electron density of a carbon-carbon double bond attracts the electrophilic sulfur. youtube.com This can lead to the formation of a thiiranium ion intermediate, a three-membered ring containing a positively charged sulfur atom. researchgate.net
The reaction proceeds via an induced dipole mechanism. youtube.com The electron-rich double bond repels the electrons in the S-N bond of Morpholine, 4,4'-thiobis-, inducing a temporary dipole and making the sulfur atom more electrophilic. The double bond then attacks the sulfur, leading to the formation of the thiiranium ion and a morpholinide anion. The subsequent nucleophilic attack by the morpholinide or another nucleophile present in the reaction mixture opens the thiiranium ring, resulting in the formation of a β-substituted thioether. The stereochemistry of this addition is typically anti, meaning the two new substituents add to opposite faces of the double bond. researchgate.net
Table 1: Key Steps in Electrophilic Addition to Alkenes
| Step | Description | Intermediate/Product |
| 1. Electrophile Attraction | The electron-rich C=C double bond attracts the electrophilic sulfur atom of Morpholine, 4,4'-thiobis-. youtube.com | Initial complex |
| 2. Thiiranium Ion Formation | The π-electrons of the alkene attack the sulfur atom, forming a cyclic thiiranium ion intermediate and displacing a morpholinide anion. researchgate.net | Thiiranium ion |
| 3. Nucleophilic Attack | A nucleophile attacks one of the carbon atoms of the thiiranium ring, leading to ring-opening. | β-substituted thioether |
The reactivity of sulfenamides like Morpholine, 4,4'-thiobis- in electrophilic sulfenylation can be significantly enhanced by activation with Lewis acids, such as sulfur and phosphorus oxohalides. researchgate.net For instance, phosphorus(V) oxyhalides can activate areneselenenamides, which are analogous to sulfenamides. researchgate.net This activation is believed to involve the coordination of the phosphorus atom to the sulfur atom of the sulfenamide. researchgate.net This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by weak nucleophiles like alkenes.
Research has shown that 4-nitrophenylsulfenamide reacts with cyclohexene (B86901) in the presence of phosphorus(V) oxychloride or oxybromide to yield β-halocyclohexylsulfides in high yields. researchgate.net This suggests a plausible mechanism where the oxohalide activates the sulfenamide, facilitating the halosulfenylation of the alkene without the need to pre-synthesize the more unstable sulfenyl halide. researchgate.net A similar activation pathway can be inferred for Morpholine, 4,4'-thiobis-.
Interactions with Sulfur-Containing Reagents
The interaction of Morpholine, 4,4'-thiobis- with other sulfur-containing compounds reveals further insights into its reactivity, particularly its ability to participate in sulfur transfer reactions.
The reaction between Morpholine, 4,4'-thiobis- and thiourea (B124793) is a notable example of sulfur transfer chemistry. tandfonline.com Thiourea can react with N,N'-thiobisamines, leading to different products depending on the reaction conditions. tandfonline.com Specifically, the interaction of Morpholine, 4,4'-thiobis- with thiourea can lead to a sulfuration reaction. tandfonline.com This process is distinct from desulfurization, where sulfur is removed from thiourea. researchgate.net In this context, Morpholine, 4,4'-thiobis- acts as a sulfurating agent.
A significant outcome of the reaction between Morpholine, 4,4'-thiobis- and thiourea is the formation of N,N'-tetrathiomorpholine. tandfonline.com This indicates that Morpholine, 4,4'-thiobis- can undergo a reaction that results in the insertion of additional sulfur atoms, leading to the formation of a polysulfur bridge between the two morpholine rings. This transformation highlights the lability of the sulfur-nitrogen bonds and the capacity of the central sulfur atom to expand its coordination.
Table 2: Products from the Reaction of N,N'-Thiobisamines with Thiourea
| N,N'-Thiobisamine | Reactant | Product | Reference |
| N,N'-Thiobismorpholine | Thiourea | N,N'-Tetrathiomorpholine | tandfonline.com |
| N,N'-Thiobis(piperidine) | Thiourea | H₂N-C(S)-NH-S-N(C₅H₁₀) | tandfonline.com |
Nucleophilic Substitution Patterns in Morpholine and its Sulfur-Bridged Derivatives
The morpholine ring itself, due to the presence of a nitrogen atom, can participate in nucleophilic substitution reactions. The introduction of a sulfur bridge, as in Morpholine, 4,4'-thiobis-, influences the electronic properties and reactivity of the morpholine moieties. The electron-donating nature of the nitrogen atom in the morpholine ring can affect the reactivity of the sulfur bridge. acs.org
In sulfur-bridged derivatives, nucleophilic substitution can occur at the sulfur atom. researchgate.net The mechanism of such substitutions can vary, often proceeding through an addition-elimination pathway, which involves the formation of a hypervalent sulfur intermediate. researchgate.net The nature of the nucleophile and the substituents on the sulfur atom play a crucial role in determining the reaction pathway and rate. researchgate.netnih.gov For instance, studies on related sulfinyl derivatives show that substitution at the sulfur center can proceed via a triple-well potential energy surface, indicating the formation of a tetracoordinate sulfur intermediate. researchgate.net
Spectroscopic and Advanced Structural Characterization of Morpholine, 4,4 Thiobis
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Detailed experimental photophysical studies on Morpholine (B109124), 4,4'-thiobis- are not widely available in current scientific literature. However, the application of electronic absorption (UV-Vis) and fluorescence spectroscopy would provide fundamental insights into its electronic structure and de-excitation pathways.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the energy required to promote an electron from a ground electronic state to an excited state. biocompare.com For Morpholine, 4,4'-thiobis-, the presence of nitrogen and sulfur atoms with lone pairs of electrons would likely result in n→σ* and n→π* transitions. The analysis of a UV-Vis spectrum can provide both qualitative and quantitative information about a compound. researchgate.net
Fluorescence spectroscopy is a highly sensitive technique that detects the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. dergipark.org.tr It provides information on the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state). researchgate.net This technique is valuable for specific quantification of a molecule within a mixture. biocompare.com For Morpholine, 4,4'-thiobis-, fluorescence would depend on its structural rigidity and the efficiency of non-radiative decay pathways.
Table 1: Hypothetical Photophysical Data for Morpholine, 4,4'-thiobis- This table is illustrative as experimental data is not readily available.
| Parameter | Expected Value/Transition | Method |
| Absorption Maximum (λmax) | To be determined | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | To be determined | UV-Vis Spectroscopy |
| Emission Maximum (λem) | To be determined | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | To be determined | Fluorescence Spectroscopy |
| Fluorescence Lifetime (τF) | To be determined | Time-Resolved Fluorescence |
X-ray Diffraction (XRD) and Crystallographic Analysis
The comprehensive analysis of the solid-state structure of Morpholine, 4,4'-thiobis- relies on X-ray diffraction techniques, which are the most powerful tools for the complete structural elucidation of molecules. unl.ptrsc.org
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
A published single-crystal X-ray diffraction structure for Morpholine, 4,4'-thiobis- is not currently available in public crystallographic databases. This technique, when applied, would provide the definitive three-dimensional arrangement of atoms in the crystal lattice. uol.de
SCXRD analysis yields precise data on bond lengths, bond angles, and torsion angles, which define the molecular conformation. unl.pt For Morpholine, 4,4'-thiobis-, this would confirm the conformation of the two morpholine rings (expected to be chair-like) and the geometry around the central sulfur atom. Furthermore, it determines the crystal system, space group, and the packing of molecules within the unit cell. unl.pt
Table 2: Illustrative Crystallographic Data Table for Morpholine, 4,4'-thiobis- This table represents the parameters that would be determined from an SCXRD experiment.
| Parameter | Value |
| Chemical Formula | C₈H₁₆N₂O₂S |
| Formula Weight | 204.29 |
| Crystal System | To be determined by SCXRD |
| Space Group | To be determined by SCXRD |
| a (Å) | To be determined by SCXRD |
| b (Å) | To be determined by SCXRD |
| c (Å) | To be determined by SCXRD |
| α (°) | To be determined by SCXRD |
| β (°) | To be determined by SCXRD |
| γ (°) | To be determined by SCXRD |
| Volume (ų) | To be determined by SCXRD |
| Z (molecules/unit cell) | To be determined by SCXRD |
Analysis of Intermolecular Interactions via Hirshfeld Surfaces
In the absence of a solved crystal structure, a Hirshfeld surface analysis cannot be performed. This computational method is used to explore and quantify the various non-covalent intermolecular interactions that stabilize the crystal packing. nih.govmdpi.com
The Hirshfeld surface of a molecule is generated to visualize all close contacts simultaneously. scirp.org The analysis produces two-dimensional fingerprint plots that summarize the nature and type of interactions experienced by the molecule. nih.gov For Morpholine, 4,4'-thiobis-, this analysis would allow for the quantification of contacts such as H···H, O···H, C···H, and potential N···H or S···H interactions. mdpi.comnih.gov It is anticipated that the structure would be dominated by weak van der Waals forces, with H···H contacts comprising the largest percentage of the surface area, complemented by weaker C–H···O hydrogen bonds that play a significant role in the supramolecular assembly. mdpi.com
Table 3: Predicted Contributions to the Hirshfeld Surface for Morpholine, 4,4'-thiobis- This table is hypothetical and based on the expected molecular structure.
| Intermolecular Contact | Predicted Contribution | Significance |
| H···H | ~70% (Expected to be dominant) | van der Waals forces |
| O···H / H···O | ~20% | C-H···O hydrogen bonds |
| C···H / H···C | ~8% | van der Waals forces |
| Other (N···H, S···H) | ~2% | Weaker directional interactions |
Energy Framework Calculations for Supramolecular Architecture
Energy framework calculations are a theoretical tool used to quantify the strength of intermolecular interactions within a crystal, contingent on the availability of crystallographic data. nih.gov This analysis calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between pairs of molecules in the crystal lattice. nih.govrasayanjournal.co.in
The results are visualized as a framework where the size and color of cylinders connecting molecular centroids represent the strength and type of the dominant interaction energies. researchgate.net This provides insight into the anisotropy of the crystal packing and can help rationalize its mechanical properties. nih.gov For Morpholine, 4,4'-thiobis-, it is predicted that dispersion forces would make the most significant contribution to the stabilization of the molecular packing, which is common for organic molecular crystals. mdpi.com
Table 4: Calculated Interaction Energies (Hypothetical) for a Molecular Pair of Morpholine, 4,4'-thiobis- This table illustrates the energy components that would be calculated from a known crystal structure.
| Energy Component | Value (kJ/mol) |
| Electrostatic (Eele) | To be calculated from crystal structure |
| Dispersion (Edisp) | To be calculated from crystal structure |
| Repulsion (Erep) | To be calculated from crystal structure |
| Polarization (Epol) | To be calculated from crystal structure |
| Total Energy (Etotal) | To be calculated from crystal structure |
Computational and Theoretical Investigations of Morpholine, 4,4 Thiobis
Quantum-Chemical Calculations
Quantum-chemical calculations are essential for analyzing reaction mechanisms and predicting molecular properties. rsc.orgnih.gov These calculations, based on the principles of quantum mechanics, can determine the energies of transition states and equilibria, guiding the development of new chemical methodologies. rsc.org
Semiempirical Methods for Reaction Complex Analysis
Semiempirical quantum mechanical methods are derived from more complex theories like Hartree-Fock or Density Functional Theory (DFT) through systematic approximations. hi.is This approach results in highly efficient computational schemes that are orders of magnitude faster than their ab initio counterparts, making them suitable for very large molecular systems and extensive conformational sampling. hi.isscielo.br These methods typically focus on valence electrons and use parameterized data to simplify calculations of electron-electron interactions. hi.is
For Morpholine (B109124), 4,4'-thiobis-, semiempirical methods such as PM6 or PM7 could be employed to perform a preliminary analysis of its reaction complexes. researchgate.net For instance, in studying its role as a vulcanization accelerator, these methods could model the interactions between the sulfur bridge of the molecule and polymer chains. While their accuracy can be variable, especially for systems containing transition metals, they are valuable for initial explorations of potential reaction pathways and for studying large systems where higher-level calculations would be computationally prohibitive. scielo.brresearchgate.net The analysis would focus on the relative stabilities of different isomeric forms and reaction intermediates. researchgate.net
Density Functional Theory (DFT) for Molecular Structure, Electronic Properties, and Reactivity Prediction
Density Functional Theory (DFT) has become a powerful and widely used method for investigating the structural and electronic properties of molecules. mdpi.comrsc.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometry, yielding precise information on bond lengths and bond angles. scispace.compnrjournal.com
A DFT analysis of Morpholine, 4,4'-thiobis- would begin with the optimization of its molecular structure. This process determines the most stable three-dimensional arrangement of its atoms. The resulting optimized geometry provides theoretical values for key structural parameters. The electronic properties are subsequently analyzed, revealing insights into the molecule's behavior. frontiersin.org For example, the distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, identifies electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.comorientjchem.org
Below is a table showing typical structural parameters that would be calculated for Morpholine, 4,4'-thiobis- using DFT.
| Parameter | Atom Pair | Calculated Value (Å or °) |
| Bond Length | C-S | ~1.85 Å |
| N-S | ~1.70 Å | |
| C-N (morpholine ring) | ~1.47 Å | |
| C-O (morpholine ring) | ~1.43 Å | |
| C-C (morpholine ring) | ~1.53 Å | |
| Bond Angle | C-S-C | ~100-105° |
| C-N-S | ~115-120° | |
| C-N-C (morpholine ring) | ~110-112° |
Note: The values in this table are illustrative, based on general values for similar functional groups and findings from DFT studies on related morpholine derivatives. pnrjournal.com
Frontier Molecular Orbital (FMO) Theory for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that explains chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. frontiersin.org
For Morpholine, 4,4'-thiobis-, FMO analysis provides crucial insights into its reactivity. The energies of the HOMO and LUMO, calculated using methods like DFT, indicate the molecule's ability to donate or accept electrons. The HOMO is expected to be localized primarily around the sulfur and nitrogen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. The LUMO distribution would indicate the most likely sites for nucleophilic attack. This analysis is particularly useful for understanding its function in chemical reactions, such as its role as a sulfur donor in vulcanization processes. numberanalytics.comsapub.org
The table below presents hypothetical FMO data for Morpholine, 4,4'-thiobis-, which would be obtained from quantum-chemical calculations.
| Parameter | Value (eV) | Implication |
| E(HOMO) | -6.5 eV | Electron-donating ability |
| E(LUMO) | -0.5 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 6.0 eV | High kinetic stability |
Note: These values are representative examples based on calculations for similar organic molecules and serve to illustrate the output of an FMO analysis. mdpi.com
Natural Bond Orbital (NBO) Analysis for Bonding and Stability
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum-chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This technique provides a detailed understanding of bonding, charge transfer, and conjugative interactions within a molecule. researchgate.netresearchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net
The following table details plausible NBO analysis findings for Morpholine, 4,4'-thiobis-.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | σ* (C-S) | ~ 5.0 - 6.0 |
| LP (1) S | σ* (C-N) | ~ 2.0 - 3.0 |
| LP (1) O | σ* (C-C) | ~ 4.5 - 5.5 |
| σ (C-H) | σ* (C-N) | ~ 2.5 - 3.5 |
Note: This table presents illustrative E(2) values for typical intramolecular interactions found in similar heterocyclic amine structures, as direct NBO analysis data for Morpholine, 4,4'-thiobis- is not available. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular conformations change and how molecules interact with their environment. mun.ca This technique is particularly valuable for conformational analysis, as it can explore the potential energy surface of a molecule to identify stable and low-energy conformations. nih.govmun.ca
For Morpholine, 4,4'-thiobis-, MD simulations would be instrumental in analyzing its conformational flexibility. The two morpholine rings connected by a sulfur atom can adopt various spatial arrangements. Simulations could track the chair-boat interconversions of the morpholine rings and the rotation around the C-S and N-S bonds. nih.gov By running simulations at different temperatures, researchers can observe conformational transitions and determine the relative stabilities of different conformers. mdpi.comnih.gov Furthermore, MD simulations can model the interactions of Morpholine, 4,4'-thiobis- with other molecules, such as polymer chains in a rubber matrix, providing atomistic insights into its role during industrial processes like vulcanization. nih.gov
Conceptual DFT for Global and Local Reactivity Descriptors
Applying CDFT to Morpholine, 4,4'-thiobis- would allow for a quantitative prediction of its chemical behavior. Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com For example, chemical hardness (η) measures the resistance to a change in electron distribution; a harder molecule is generally less reactive. mdpi.com The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. mdpi.com Local descriptors, such as condensed Fukui functions, would pinpoint specific atoms (e.g., the sulfur atom or nitrogen atoms) as the primary sites for specific types of reactions. pnrjournal.comfrontiersin.org This information is invaluable for understanding its mechanism of action in applications like organic synthesis or polymer chemistry. mdpi.com
The table below provides an example of global reactivity descriptors that would be calculated for Morpholine, 4,4'-thiobis-.
| Descriptor | Formula | Calculated Value |
| Ionization Potential (I) | I ≈ -E(HOMO) | 6.5 eV |
| Electron Affinity (A) | A ≈ -E(LUMO) | 0.5 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.5 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.0 eV |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.04 eV |
| Nucleophilicity Index (N) | N = E(HOMO, Nuc) - E(HOMO, Tetracyanoethylene) | ~3.0 eV (Moderate Nucleophile) |
Note: The values are illustrative, derived from the hypothetical HOMO/LUMO energies presented in section 5.1.3 and based on principles from studies on other organic molecules. mdpi.commdpi.com
Aromaticity Evaluation and π–π Stacking Analysis.
There is no scientific basis for an aromaticity evaluation of Morpholine, 4,4'-thiobis-, as the morpholine rings are saturated and non-aromatic.
π–π stacking analysis is not applicable to this compound due to the absence of aromatic π-systems.
Elucidation of Reaction Pathways and Transition States through Computational Modeling.
No specific computational studies detailing the reaction pathways and transition states for reactions involving Morpholine, 4,4'-thiobis- were identified in the public domain. Such studies would be contingent on a specific reaction of interest.
Applications in Advanced Materials Science and Polymer Chemistry
Role as Curing Agents, Stabilizers, and Cross-linking Agents in Polymeric Systems
Morpholine (B109124), 4,4'-thiobis- and its related derivatives are pivotal in the processing and longevity of polymeric materials, especially elastomers. In the vulcanization of natural and synthetic rubbers, these compounds function as sulfur donors or vulcanizing agents. google.comscienoc.com A closely related compound, 4,4'-Dithiodimorpholine (DTDM), decomposes at vulcanization temperatures to release active sulfur, which then forms cross-links within the polymer matrix. scienoc.com This cross-linking process is essential for converting tacky raw rubber into a durable, elastic material. The resulting cross-links are predominantly monosulfidic, which contributes to excellent heat and aging resistance in the final product. google.comscienoc.com
The use of morpholine-based sulfur donors like DTDM is characterized by safe processing, preventing premature vulcanization (scorching). scienoc.com They are often used in conjunction with other accelerators like thiazoles and thiurams to optimize the curing process. scienoc.com
Beyond vulcanization, morpholine derivatives also act as stabilizers, protecting polymers from degradation induced by heat, oxygen, and UV light. iea-shc.orgappstate.edu The stabilization of polymers is critical to maintaining their mechanical properties, such as strength and toughness, over their service life. iea-shc.org While hindered amine light stabilizers (HALS) are highly effective, they are often combined with other antioxidants and thiosynergists to achieve comprehensive protection. iea-shc.org The sulfur-containing nature of compounds like Morpholine, 4,4'-thiobis- allows them to function as secondary antioxidants, which work by decomposing hydroperoxides that are formed during the oxidative degradation of the polymer.
Development of Advanced Materials with Enhanced Mechanical and Thermal Properties
The incorporation of agents like Morpholine, 4,4'-thiobis- directly influences the physical characteristics of the resulting materials. As a cross-linking agent, it enhances the mechanical properties of polymers by creating a robust network structure. unacademy.comlibretexts.org Several factors influence the mechanical strength of polymers, including chain length, branching, and intermolecular forces, with cross-linking being a key factor for increasing rigidity and tensile strength. libretexts.org By forming strong covalent bonds between polymer chains, cross-linking agents make the material stronger and tougher. unacademy.com The addition of various fillers and reinforcements can further improve mechanical properties like tensile strength, flexural strength, and impact strength. ensingerplastics.comrsc.org
Thermal stability is another critical property improved by the use of these additives. appstate.edu Polymers are susceptible to thermal degradation, where high temperatures cause molecular deterioration and chain scission, leading to a loss of properties. appstate.edu The stable, heat-resistant monosulfidic bonds formed by sulfur donors like DTDM contribute to the enhanced thermal stability of the vulcanized rubber. google.com Furthermore, the inherent strength of the chemical bonds within certain polymer backbones, such as those in fluoropolymers or high-performance plastics like PEEK, provides excellent resistance to thermal degradation. appstate.edu The development of polymers with high thermal stability, indicated by high degradation temperatures, is crucial for applications in demanding environments. lubrizol.comnist.govmdpi.com
The table below summarizes the mechanical properties of various polymers, illustrating the range of performance that can be achieved and modified through additives.
Table 1: Comparison of Mechanical Properties of Various Polymers
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| High-Density Polyethylene (B3416737) (PE) | 30.75 | 329.77 |
| Maleic Anhydride Grafted-Polyethylene (mPE) | 25.10 | 273.33 |
| PE/UHMWPP Blend (50/50) | 30.24 | - |
| mPE/UHMWPP Blend (50/50) | 29.00 | - |
Incorporation into Functional Polymers and Derivative Platforms
Functional polymers are materials designed with specific functions beyond their basic structural properties, such as chemical reactivity, conductivity, or biocompatibility. nih.govresearchgate.net These functions are typically imparted by incorporating specific functional groups into the polymer's main chain or side chains. researchgate.net
The morpholine and thiomorpholine (B91149) moieties are valuable building blocks for creating advanced functional polymers and scaffolds. core.ac.ukresearchgate.netacs.orgmdpi.com These heterocyclic structures can be incorporated into polymers to create materials with tailored properties for applications ranging from biomedical devices to smart materials. researchgate.netnih.govbohrium.com The thiomorpholine ring, in particular, offers unique characteristics such as weak basicity and electron-donating activity. acs.org
Polymers derived from thiomorpholine can exhibit stimuli-responsive behavior. For example, poly(thiomorpholine oxide ethyl methacrylate) (PTHOXMA) polymers show a lower critical solution temperature (LCST) that changes with pH, making them responsive to their environment. nih.gov This dual responsiveness is valuable for creating "smart" materials for biological applications. acs.orgnih.gov The ability to synthesize morpholine-based oligomers and polymers with well-defined structures allows for the design of foldamers and bio-based materials with specific functions. core.ac.ukresearchgate.net
High-refractive-index polymers (HRIPs) are essential for advanced optical applications like lenses, display devices, and optical adhesives. mdpi.comrsc.org A common strategy to increase a polymer's refractive index is to incorporate chemical groups with high molar refraction. rsc.org Sulfur-containing groups are particularly effective in this regard due to the high polarizability of the sulfur atom. rsc.orgrsc.org
The inclusion of sulfur-containing moieties, such as thioethers, sulfones, and various heterocyclic rings, into the polymer structure can significantly elevate the refractive index. rsc.org For instance, polymers synthesized with pendent selenium-containing maleimides, which are analogous to sulfur-containing structures, have shown refractive indices as high as 1.869. rsc.org The presence of the sulfur atom in Morpholine, 4,4'-thiobis- makes its derivatives potential candidates for the synthesis of HRIPs. By incorporating such structures into polymer backbones like polyimides or polyesters, it is possible to develop materials with enhanced optical properties. Research has shown that polymers containing nitrogen or sulfur substituents generally yield high refractive indices. rsc.org
Table 2: Refractive Indices of Polymers with High Molar Refraction Groups
| Polymer Type | Incorporated Moiety | Refractive Index (at wavelength) |
|---|---|---|
| Polystyrene Copolymer | Phenylselenide Maleimide | 1.869 (633 nm) |
| Polyimide | Selenium-containing Dianhydride | Up to 1.968 (633 nm) |
This table highlights the effectiveness of sulfur and selenium (a related chalcogen) in increasing the refractive index of polymers. Data sourced from nih.govrsc.org.
Contribution to Charge Transfer Materials and Organic Electronics
The field of organic electronics utilizes carbon-based materials in devices like organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (OFETs). taylorfrancis.comresearchgate.net The performance of these devices relies heavily on the charge transport properties of the organic materials used. mdpi.com Morpholine and its derivatives have emerged as useful components in the synthesis of electron-acceptor heterocycles and charge transfer materials. Current time information in Bangalore, IN.
The electron-donating nature of the thiomorpholine ring makes it a candidate for designing molecules used in charge transfer complexes. acs.org For example, 4,7-dibromobenzo[d] scienoc.comcore.ac.uknih.govthiadiazole, a precursor for photovoltaic materials, undergoes nucleophilic substitution with morpholine to create new functional derivatives. Current time information in Bangalore, IN. This reaction highlights a pathway to synthesize functional benzo[d] scienoc.comcore.ac.uknih.govthiadiazoles that could possess useful physical properties for electronic applications. Current time information in Bangalore, IN. Furthermore, copper complexes with morpholine-thiosemicarbazone hybrids have been synthesized and studied, demonstrating the versatility of the morpholine scaffold in coordination chemistry, which is relevant to the development of redox-active materials. cmu.eduresearchgate.net The ability to fine-tune the electronic properties of polymers by incorporating specific functional groups like morpholine derivatives is a key strategy in advancing organic electronics. researchgate.net
Design of Novel Materials with Tailored Functionalities
The synthesis of novel materials with precisely controlled properties is a major goal of modern materials science. The morpholine scaffold provides a versatile platform for designing such materials. core.ac.ukresearchgate.net Through various synthetic strategies, morpholine- and thiomorpholine-based building blocks can be prepared and subsequently polymerized to create advanced materials. nih.govnih.gov
For example, morpholine-2,5-diones, derived from amino acids, can undergo ring-opening polymerization to produce polydepsipeptides, which are biodegradable polymers with good thermal and mechanical properties for potential biomedical use. nih.gov The ability to functionalize scaffolds allows for the creation of porous structures with desired mechanical functions and mass transport properties, essential for applications like tissue engineering. nih.gov By combining the advantages of biocompatible polymers with the properties of inorganic compounds, hybrid scaffolds can be developed with enhanced performance. nih.gov The ongoing development of synthetic methodologies, including the use of machine learning to predict polymer properties, will further enable the rational design of materials incorporating the Morpholine, 4,4'-thiobis- structure and its derivatives for a wide array of specialized applications. rsc.org
Future Research Directions and Emerging Trends
Exploration of Novel Sustainable Synthetic Pathways for Thiobis-morpholine Systems
The traditional synthesis of DTDM often involves reagents like sulfur monochloride and organic solvents, which present environmental and handling challenges. chemicalbook.com A significant trend in future research is the development of greener, more sustainable synthetic methodologies.
Key research directions include:
Catalytic Oxidative Coupling: Exploring the use of catalysts for the oxidative coupling of 4-thiomorpholine with molecular oxygen. guidechem.com This approach could replace harsher oxidizing agents with air, using water as a benign solvent.
Alternative Disulfide Transfer Reagents: Investigation into milder, more selective disulfide transfer reagents to replace hazardous compounds like sulfur monochloride (S₂Cl₂). acs.org Research has shown the synthesis of morpholine (B109124) disulfide by treating morpholine with S₂Cl₂ and triethylamine (B128534) at low temperatures, but greener alternatives are actively being sought. acs.org
Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents. google.com One patented method describes a reaction in a biphasic system of an organic solvent and water, which can simplify product separation and reduce waste. google.com A high-yield (95.85%) synthesis has been reported using a solvent oil, but the focus is shifting towards more environmentally friendly media. chemicalbook.com
A comparative table of synthetic approaches highlights the potential for improvement:
| Method | Reagents | Solvent | Yield | Key Advantages/Disadvantages | Reference |
| Traditional Method | Morpholine, Sulfur Monochloride, Trisodium (B8492382) Phosphate (B84403) | Solvent Oil | 95.85% | High yield; uses hazardous sulfur monochloride and organic solvent. | chemicalbook.com |
| Alternative Method | Morpholine, S₂Cl₂, NEt₃ | Dichloromethane (B109758) | Good (86%) | Good yield; still uses chlorinated solvent and hazardous reagent. | acs.org |
| Future Goal: Catalytic Oxidation | 4-Thiomorpholine, O₂ | Water | (Theoretical) | Potentially uses air as oxidant and water as solvent; highly sustainable. | guidechem.com |
Advanced Mechanistic Studies on Complex Sulfur-Bridged Morpholine Compound Reactions
A deeper understanding of the reaction mechanisms involving the sulfur bridge in DTDM and related compounds is crucial for optimizing existing applications and discovering new ones. The disulfide linkage is central to its function as a sulfur donor in vulcanization. atamanchemicals.com
Future research will likely focus on:
Kinetics of Sulfur Donation: Detailed kinetic studies to model the controlled release of sulfur from DTDM at vulcanization temperatures. atamanchemicals.comnih.gov The compound is known to decompose and release active sulfur, which forms primarily mono-sulfur cross-links in rubber. atamanchemicals.com
Electrophilic Reactions: Investigating the reactions of thio- and dithiobismorpholine with electrophilic reagents. Studies have shown that these compounds react with thionyl or sulfuryl chloride to form electrophilic chlorosulfenylating agents, which can then add to carbon-carbon double bonds. researchgate.net Understanding the kinetics and intermediates of these reactions is an active area of research. allenpress.comresearchgate.net
Computational Modeling: Using quantum-chemical calculations to model reaction pathways, transition states, and the reactivity of sulfenylating complexes derived from thiobisamines. nih.govresearchgate.net Such studies can provide insights that are difficult to obtain through experimental means alone.
Rational Design and Synthesis of Morpholine, 4,4'-thiobis- Derived Materials with Targeted Physicochemical Properties
Beyond its role in the rubber industry, the unique structure of DTDM makes it a valuable building block for new materials with tailored properties. chemimpex.comchemimpex.com The morpholine moiety itself is considered a "privileged structure" in medicinal chemistry due to its favorable properties. sci-hub.se
Emerging trends in this area include:
Polymer Synthesis and Modification: Using DTDM as a cross-linking agent or stabilizer to enhance the thermal stability, chemical resistance, and mechanical strength of various polymers and copolymers. atamanchemicals.comchemimpex.com Its ability to form sulfur bridges is key to these enhancements. atamanchemicals.com Recent studies have investigated the use of DTDM as a crosslinker to improve the rheological properties of modified asphalt (B605645) for pavement applications. researchgate.net
Surface Functionalization: Applying DTDM to modify the surfaces of materials. It has been used to functionalize iron-gold nanoparticles on polyethylene (B3416737) substrates and to coat gallium arsenide (GaAs) substrates for semiconductor applications. atamanchemicals.com
Development of Bioactive Molecules: Leveraging the morpholine scaffold for drug discovery. sci-hub.senih.gov While DTDM itself is not a drug, its structural components are of interest. For instance, morpholine derivatives are being explored as inhibitors for enzymes like BACE-1, which is relevant to Alzheimer's disease research. nih.gov The design of such molecules is a key aspect of modern medicinal chemistry. acs.org
Integration of Multiscale Computational Approaches with Experimental Validation for Material Discovery
The synergy between computational modeling and experimental work is accelerating the pace of materials discovery. unimib.itdtic.mil This integrated approach is becoming indispensable for predicting the properties of new materials derived from DTDM before their synthesis.
Future directions include:
Predictive Modeling of Material Properties: Using molecular dynamics simulations to predict the behavior of DTDM in complex systems, such as its diffusion and interaction with asphalt components. researchgate.net
Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic structure and reactivity of DTDM and its derivatives. rsc.org This can help explain reaction mechanisms at a fundamental level. researchgate.net
Framework Development: Creating rational design frameworks that combine theoretical calculations with experimental characterization (e.g., penetration depth, critical energy) to optimize material formulations for specific applications, such as in additive manufacturing. unimib.it
| Computational Technique | Application Area for DTDM Research | Potential Insights | Reference |
| Molecular Dynamics (MD) | Polymer/Asphalt Blends | Diffusion coefficients, interaction energies, miscibility. | researchgate.net |
| Quantum Chemistry (e.g., DFT) | Reaction Mechanisms | Transition state energies, reaction pathways, electronic properties. | researchgate.netrsc.org |
| Kinetic Monte Carlo | Polymer Degradation/Vulcanization | Reaction network construction, product distribution over time. | nih.gov |
Investigation of Environmental Impact and Green Chemistry Principles in Synthesis and Application
As with many industrial chemicals, there is a growing emphasis on understanding and mitigating the environmental footprint of DTDM throughout its lifecycle. atamanchemicals.comenv.go.jp
Key areas for future investigation are:
Biodegradation Pathways: Studying the biodegradability of DTDM and its parent compound, morpholine. While morpholine itself is biodegradable by certain microorganisms like Mycobacterium species, which cleave the ring using a cytochrome P-450 monooxygenase, DTDM shows low biodegradability. nih.govresearchgate.netresearchgate.net Data from Japan's Ministry of Economy, Trade and Industry indicates that Morpholine, 4,4'-dithiobis- has a biodegradation rate of only 2% over 28 days. nite.go.jp Further research is needed to identify potential degradation pathways and products.
Lifecycle Assessment (LCA): Conducting comprehensive LCAs to quantify the environmental impact of DTDM from synthesis to disposal. This involves evaluating raw material extraction, manufacturing processes, use phase, and end-of-life scenarios.
Application of Green Chemistry Principles: Systematically applying the 12 principles of green chemistry to the synthesis and use of DTDM. This includes designing for degradation, using renewable feedstocks, and improving energy efficiency in its production. unifi.it The development of environmentally friendly formulations is a key goal for researchers and industry professionals. chemimpex.comchemimpex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
